molecular formula C8H10N6O B2813952 4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1480596-23-3

4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2813952
CAS No.: 1480596-23-3
M. Wt: 206.209
InChI Key: BJPTXRPNHYZTTI-UHFFFAOYSA-N
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Description

4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C8H10N6O and its molecular weight is 206.209. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Nucleoside Analogs Synthesis : The compound serves as a building block in the synthesis of nucleoside analogs. For instance, 3-Amino-6-(β-D-ribofuranosyl)imidazo[4,5-c]pyrazole was synthesized via an N-N bond formation strategy, showcasing the compound's utility in synthesizing nucleosides that act as analogs to biologically significant molecules like adenosine (Chien et al., 2005).

  • Structural Elucidation and Chemical Synthesis : Detailed structural studies and synthetic routes involving 4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide and its derivatives have been explored, providing insights into the molecular structure and chemical behavior of these compounds. Examples include the synthesis of 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives from related precursors, demonstrating the compound's role in the synthesis of complex heterocyclic structures (Yıldırım et al., 2005).

Biochemical and Biophysical Applications

  • NMR Spectroscopy in Drug Synthesis : The compound and its derivatives have been studied using NMR spectroscopy to understand the intricate details of drug synthesis and the structural dynamics within chemical reactions. For instance, N-N migration of a carbamoyl group in a pyrazole derivative was revealed through NMR, elucidating the structural rearrangements that can occur during synthetic processes (Pathirana et al., 2013).

  • Cytotoxicity and Antitumor Activities : Some derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This indicates the potential use of these compounds in the development of new therapeutic agents for cancer treatment (Hassan et al., 2014).

  • Radiopharmaceutical Applications : Compounds derived from this compound have been used in the synthesis of potential PET agents for imaging specific enzymes in neuroinflammation, highlighting the compound's relevance in the field of radiopharmaceutical research (Wang et al., 2018).

Properties

IUPAC Name

4-amino-N-(1H-imidazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c1-14-4-5(9)6(13-14)7(15)12-8-10-2-3-11-8/h2-4H,9H2,1H3,(H2,10,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPTXRPNHYZTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC=CN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.